Sigma-1 Receptor Binding Affinity: Predicted vs. Known Class Pharmacology
No primary data exists for the target compound in the accessible peer-reviewed literature. However, computational predictions (e.g., using QSAR models trained on benzoxazole-piperidine sigma-1 ligands) can provide a hypothetical affinity range to compare with known high-affinity comparators such as 4-PPBP (Ki = 0.3 nM for σ1) [1]. The target compound possesses additional sulfone and amide hydrogen-bonding features absent in 4-PPBP, which could theoretically enhance binding entropy, but this remains unvalidated [2]. Procurement decisions should be based on this data gap.
| Evidence Dimension | Sigma-1 receptor Ki (predicted vs. known) |
|---|---|
| Target Compound Data | No experimental Ki available |
| Comparator Or Baseline | 4-PPBP: Ki = 0.3 nM (experimental, sigma-1) |
| Quantified Difference | Not calculable |
| Conditions | Prediction based on QSAR model trained on 150+ benzoxazole-piperidine sigma-1 ligands (hypothetical). |
Why This Matters
The absence of experimental affinity data means the compound cannot be ranked against well-characterized sigma-1 ligands for target engagement studies.
- [1] 4-PPBP Ki values as reported in the literature (e.g., Bowen et al., 1993, J. Med. Chem.). View Source
- [2] General benzoxazole-piperidine SAR for sigma receptors, collated from BindingDB and ChEMBL. View Source
